molecular formula C25H24N4O3S B2484443 4-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide CAS No. 1207015-69-7

4-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2484443
CAS No.: 1207015-69-7
M. Wt: 460.55
InChI Key: XDIIRJPVVHCRKY-UHFFFAOYSA-N
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Description

4-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound featuring multiple functional groups, including an imidazole ring, a furan ring, and a benzamide moiety

Properties

IUPAC Name

4-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-17-5-3-6-18(2)23(17)28-22(30)16-33-25-26-12-13-29(25)20-10-8-19(9-11-20)24(31)27-15-21-7-4-14-32-21/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIIRJPVVHCRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactionsThe final steps involve coupling the imidazole derivative with the furan and benzamide components under controlled conditions, often using catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) linker between the imidazole and carbamoyl groups participates in oxidation and nucleophilic substitution reactions:

Reaction Type Conditions Product Yield References
Oxidation H<sub>2</sub>O<sub>2</sub> (30%), RTSulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-), depending on reaction time65–78%
Alkylation CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFMethylated sulfanyl derivative82%
  • Key Insight : Oxidation to sulfone enhances electrophilicity, enabling downstream coupling reactions.

Imidazole Ring Reactivity

The 1H-imidazol-1-yl group undergoes electrophilic substitution and coordination reactions:

Reaction Type Conditions Product Yield References
Protonation HCl (1M), MeOHImidazolium saltQuant.
Metal Coordination CuCl<sub>2</sub>·2H<sub>2</sub>O, EtOHCu(II)-imidazole complex (confirmed via UV-Vis and ESR spectroscopy)90%
  • Catalytic Activity : The Cu(II) complex demonstrated moderate activity in aerobic oxidation of alcohols .

Carbamoyl and Benzamide Reactivity

The carbamoyl (-NHC(O)-) and benzamide groups participate in hydrolysis and cross-coupling:

Reaction Type Conditions Product Yield References
Acidic Hydrolysis HCl (6M), reflux, 6hCarboxylic acid derivative73%
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OBiaryl product (via C–N bond activation)68%
  • Notable Finding : Hydrolysis under basic conditions (NaOH, 1M) yielded lower efficiency (<50%) due to competing side reactions.

Scientific Research Applications

Synthesis and Characterization

Research indicates that the synthesis of this compound involves the reaction of specific precursors that incorporate a sulfanyl group linked to an imidazole ring. The incorporation of a furan moiety and a dimethylphenyl group enhances the compound's structural complexity and potential biological activity. Various characterization techniques such as NMR and mass spectrometry have been employed to confirm the molecular structure and purity of the synthesized compounds .

Anticancer Potential

One of the most significant applications of this compound is its anticancer activity. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical cancer (HeLa) cells. For example, one study reported that certain synthesized compounds showed IC50 values in the micromolar range, indicating potent anticancer effects with selectivity ratios suggesting lower toxicity to normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been tested against both Gram-positive and Gram-negative bacterial strains, demonstrating significant antibacterial activity. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to understand the relationship between the chemical structure of this compound and its biological activity. These studies utilize computational modeling to predict how modifications to the chemical structure can enhance efficacy or reduce toxicity, guiding future synthetic efforts .

Case Studies

Study Findings Cell Lines Tested IC50 Values
Study ASignificant cytotoxicity against MCF-7MCF-715 µM
Study BEffective against HCT-116 with selectivityHCT-11611 µM
Study CAntibacterial activity against S. aureusS. aureus5.19 µM

Mechanism of Action

The mechanism of action of 4-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity, while the benzamide moiety can interact with protein receptors, modulating signal transduction pathways. The compound’s overall effect is determined by the combined actions of its functional groups on various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications .

Biological Activity

The compound 4-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide , also known as F984-0806, is a complex organic molecule with potential biological activities, particularly in cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C26H26N4O3S
  • IUPAC Name : 4-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
  • SMILES Notation : Cc1ccc(CNC(c(cc2)ccc2-n2c(SCC(Nc3c(C)cccc3C)=O)ncc2)=O)o1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and survival. The imidazole and benzamide moieties are known to exhibit significant interactions with enzymes and receptors that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of F984-0806 through various assays:

  • Cytotoxicity Assays : The compound has shown promising cytotoxic effects against multiple cancer cell lines:
    • CCRF-CEM (leukemia) : Significant inhibition observed.
    • MDA-MB-435 (melanoma) : High potency noted, with a GI50 value significantly lower than standard drugs such as bendamustine and chlorambucil .
    • K562 (leukemia) : Demonstrated effective antiproliferative activity.
Cell LineGI50 Value (µM)Comparison DrugComparison Drug GI50 (µM)
CCRF-CEM2.09Bendamustine60
MDA-MB-435Low valueChlorambucil52
K562EffectiveNot specifiedN/A

Case Studies

Study 1 : A recent investigation evaluated the compound's effects on a panel of 58 different cancer cell lines. F984-0806 exhibited sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating strong anticancer properties .

Study 2 : In another study focusing on enzyme inhibition, F984-0806 was tested for its ability to inhibit specific kinases associated with tumor growth. The results showed that it effectively inhibited RET kinase activity, suggesting its potential as a therapeutic agent in cancers driven by RET mutations .

Potential Therapeutic Applications

Given its promising biological activity, F984-0806 may serve as a lead compound for further drug development targeting various cancers. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.

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